molecular formula C18H24N2O4 B2680282 Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate CAS No. 922891-06-3

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate

Cat. No.: B2680282
CAS No.: 922891-06-3
M. Wt: 332.4
InChI Key: OTYNYRRQFQDPEN-UHFFFAOYSA-N
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Description

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate (CAS 922891-06-3) is a high-purity chemical compound supplied for research and development purposes. This compound, with a molecular formula of C18H24N2O4 and a molecular weight of 332.39 g/mol, is part of a class of molecules investigated for their potential in treating metabolic disorders . Research in this area includes the study of targets such as type 2 diabetes mellitus, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD) . The structure of this butanoate derivative, which features a 2-oxopiperidinyl moiety, is designed to interact with specific biological pathways relevant to these conditions. The product is subject to cold-chain transportation to ensure stability . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-3-24-18(23)10-9-16(21)19-14-8-7-13(2)15(12-14)20-11-5-4-6-17(20)22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYNYRRQFQDPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The aromatic ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidinone moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name Substituents/R-Groups Key Structural Features Inferred Properties/Applications Reference
Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (14) 4-(tert-butyl)phenyl Bulky tert-butyl group Increased steric hindrance; potential reduced reactivity in nucleophilic environments
(E)-4-(Phenyldiazenyl)phenyl 4-((4-ethynylphenyl)amino)-4-oxobutanoate (L2) Phenyldiazenyl, ethynylphenylamino Diazenyl (N=N) group; ethynyl (C≡C) linkage Enhanced electronic conjugation; used in alkynylplatinum(II) complexes for optical applications
Benzyl (S)-3-((tert-butoxycarbonyl)amino)-4-((2-ethoxy-2-oxoethyl)amino)-4-oxobutanoate (2g) Benzyl ester, tert-Boc, ethoxyethylamino Branched amino groups; tert-Boc protection Role in peptide synthesis; improved solubility via branched substituents
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid 2-Fluorophenyl; carboxylic acid Fluorine substituent; free carboxylic acid Higher polarity; used in metal coordination for biological activity studies
Ethyl 4-(4-chlorophenyl)-4-oxobutanoate 4-Chlorophenyl Electron-withdrawing chlorine Increased reactivity in electrophilic substitutions; potential antimicrobial applications
Ethyl 4-((6-(benzo[d][1,3]dioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)butanoate Benzodioxolyl, cyano, trifluoromethyl, thioether Heterocyclic pyridine; trifluoromethyl and thioether groups High metabolic stability; applications in drug discovery (e.g., kinase inhibitors)
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid 2-Ethylphenyl; carboxylic acid Ethyl substituent; free carboxylic acid Moderate lipophilicity; potential use in metal chelation or prodrug design

Key Findings from Analogs

Steric and Electronic Effects: The tert-butyl group in Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate (14) reduces reactivity due to steric bulk, whereas the target compound’s 2-oxopiperidinyl group may enhance hydrogen bonding without significant steric interference . Electron-withdrawing groups (e.g., Cl in Ethyl 4-(4-chlorophenyl)-4-oxobutanoate) increase electrophilicity at the carbonyl, while electron-donating groups (e.g., methyl in the target compound) stabilize the ester .

Coordination Chemistry :

  • Analogs like L2 form stable platinum(II) complexes via ethynyl and diazenyl groups, suggesting the target compound’s cyclic amide could act as a ligand for transition metals .

Solubility and Reactivity :

  • The benzyl ester in Compound 2g improves solubility in organic media, whereas the ethyl ester in the target compound balances lipophilicity and hydrolytic stability .

Biological Activity

Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure, characterized by an ethyl ester moiety linked to an amino group and a piperidine derivative. Its molecular formula is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, and it has a molecular weight of approximately 336.40 g/mol.

The biological activity of this compound is believed to involve multiple mechanisms, primarily through its interaction with specific enzymes and receptors. The piperidine ring is thought to facilitate binding to target proteins, potentially leading to inhibition of certain biological pathways.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro.
  • Antitumor Properties : Some studies suggest that the compound may inhibit cancer cell proliferation, warranting further investigation into its anticancer potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers
AntitumorInhibits cancer cell proliferation

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Studies : Research involving various cancer cell lines demonstrated that the compound significantly inhibits cell growth at concentrations ranging from 10 µM to 50 µM.
  • Animal Models : In rodent models of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups.

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